molecular formula C7H9ClFNO2S B7768723 3-Fluoro-4-methylsulfonylaniline hydrochloride

3-Fluoro-4-methylsulfonylaniline hydrochloride

Cat. No.: B7768723
M. Wt: 225.67 g/mol
InChI Key: CEFYZTVOOZCYNT-UHFFFAOYSA-N
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Description

3-Fluoro-4-methylsulfonylaniline hydrochloride is a useful research compound. Its molecular formula is C7H9ClFNO2S and its molecular weight is 225.67 g/mol. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-methylsulfonylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2S.ClH/c1-12(10,11)7-3-2-5(9)4-6(7)8;/h2-4H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFYZTVOOZCYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Significance Within the Fluorinated Aniline and Sulfonylaryl Amine Class

The chemical importance of 3-Fluoro-4-methylsulfonylaniline hydrochloride is derived from the distinct properties conferred by its constituent parts: a fluorinated aniline (B41778) core and a methylsulfonyl group. This strategic combination places it within two critical classes of organic compounds—fluorinated anilines and sulfonylaryl amines—both of which are highly valued in medicinal chemistry and materials science.

The inclusion of a fluorine atom on the aniline ring is a common strategy in modern drug design. chemxyne.comnih.gov Fluorine's high electronegativity and small size can significantly alter a molecule's physicochemical properties. chemxyne.com Strategic fluorination often leads to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism, increased lipophilicity which can improve membrane permeability, and modified electronic properties that can strengthen the binding affinity of a molecule to its target protein. chemxyne.comnih.govbloomtechz.comnih.gov

Concurrently, the sulfonylaryl amine component, specifically the methylsulfonyl group attached to the aromatic ring, contributes its own set of influential characteristics. The sulfonamide functional group (R-SO₂-NR'R'') is known for its chemical stability and structural rigidity. wikipedia.org As a potent electron-withdrawing group, the sulfonyl moiety reduces the basicity of the adjacent aniline nitrogen, which can be a crucial modification in synthetic pathways and for the biological activity of a final compound. youtube.com This class of compounds is integral to the structure of numerous pharmaceuticals. wikipedia.org The combination of these features in one molecule results in a building block with a desirable profile for creating new chemical entities with potentially improved pharmacological effects.

Table 1: Physicochemical Influence of Key Functional Groups

Functional Group Property Conferred on Molecule General Significance in Organic Chemistry
Fluorine Increases metabolic stability, enhances lipophilicity, modifies electronic character. chemxyne.comnih.govbloomtechz.com Improves pharmacokinetic profiles of drug candidates. bloomtechz.com
Sulfonyl Group Acts as a strong electron-withdrawing group, provides structural rigidity. wikipedia.orgyoutube.com "Tames" the reactivity of the amine group, forms the basis for sulfa drugs. wikipedia.orgyoutube.com
Aniline (Amine) Serves as a key nucleophile and a versatile synthetic handle for further reactions. libretexts.org Foundational structure for dyes, polymers, and pharmaceuticals.

Foundational Role As a Key Synthetic Intermediate in Advanced Organic Synthesis

3-Fluoro-4-methylsulfonylaniline hydrochloride serves as a crucial starting material, or intermediate, in the multi-step synthesis of more complex molecular targets. Its utility stems from the reactivity of its primary amine group, which can readily participate in a wide array of chemical transformations.

The amine functional group is a versatile nucleophile, allowing the molecule to be elaborated through reactions such as acylation, alkylation, and the formation of sulfonamides. libretexts.org For instance, it can react with sulfonyl chlorides to form more complex sulfonamides or with carboxylic acids and their derivatives to produce amides. wikipedia.orglibretexts.org These reactions are fundamental in building the core scaffolds of many biologically active compounds.

While specific, publicly documented synthetic routes originating from this compound are specialized, the strategic value of analogous compounds is well-established. For example, similar fluorinated aniline (B41778) structures, such as 3-fluoro-4-morpholinoaniline (B119058) and 3-chloro-4-fluoroaniline (B193440), are documented as critical intermediates in the synthesis of major pharmaceuticals like the antibiotic Linezolid and the anticancer agent Gefitinib, respectively. researchgate.netgoogle.cominnospk.com This precedent highlights the role of fluorinated anilines as high-value building blocks in the pharmaceutical industry. The presence of both the fluorine and methylsulfonyl groups makes this compound a bespoke intermediate for creating novel compounds where these specific structural features are desired in the final product.

Overview of Contemporary Research Domains and Scholarly Investigations

Diverse Synthetic Pathways for 3-Fluoro-4-methylsulfonylaniline and its Salt Form

The synthesis of 3-fluoro-4-methylsulfonylaniline, an important chemical intermediate, can be achieved through several strategic pathways that rely on fundamental organic transformations. These routes typically involve the sequential introduction of the required functional groups—amine, fluorine, and methylsulfonyl—onto an aromatic core, followed by conversion to its hydrochloride salt for improved stability and handling.

The construction of the 3-fluoro-4-methylsulfonylaniline scaffold is fundamentally dependent on a series of well-established functional group interconversions. Common strategies begin with a commercially available, appropriately substituted benzene (B151609) ring, which is then elaborated through steps such as nitration, sulfide (B99878) oxidation, and nitro group reduction.

Sulfide Oxidation to Sulfone: The formation of the methylsulfonyl group is a critical step. A prevalent and efficient method for creating sulfones is the oxidation of the corresponding sulfide. nih.gov This transformation involves a two-step process where the sulfide is first oxidized to a sulfoxide (B87167) intermediate, which is then further oxidized to the sulfone. researchgate.net A variety of oxidizing agents can be employed, with hydrogen peroxide (H₂O₂) being a common choice due to its environmental compatibility. organic-chemistry.org The selectivity of the reaction, yielding either the sulfoxide or the sulfone, can often be controlled by the reaction conditions and the choice of catalyst. organic-chemistry.org For instance, a synthetic route could commence with a precursor like 3-fluoro-4-(methylthio)nitrobenzene, which is then oxidized to 3-fluoro-4-(methylsulfonyl)nitrobenzene. Catalytic systems involving tantalum carbide or niobium carbide can provide high yields and selectivity for sulfoxides and sulfones, respectively. organic-chemistry.org

Nitro Reduction to Amine: The final step in forming the aniline (B41778) is the reduction of a nitro group precursor. This is a vital industrial reaction and can be accomplished through various methods. nih.gov Catalytic hydrogenation is a widely used technique, often employing palladium-on-carbon (Pd/C) catalysts. nih.govgoogle.com Alternative metal-free reductions have also been developed, using reagents such as tetrahydroxydiboron (B82485) in water, which offers high chemoselectivity and mild reaction conditions. organic-chemistry.org Another classical method involves the use of iron powder in the presence of an acid or a salt like ammonium (B1175870) chloride (Fe/NH₄Cl), a procedure noted in the synthesis of related fluoro-morpholinoaniline structures. researchgate.net The choice of method depends on factors like substrate tolerance to other functional groups, cost, and scale. google.com

Halogenation: The introduction of the fluorine atom is typically achieved by starting with a pre-fluorinated precursor. Halogenation reactions on aromatic compounds are fundamental, and the specific method depends on the substrate and the desired regiochemistry. mt.com For electron-rich systems like anilines, electrophilic halogenation can be complicated by high reactivity, leading to potential issues with regioselectivity and over-halogenation. nih.gov Therefore, a more controlled approach often involves nucleophilic aromatic substitution (SNAr) on a highly activated substrate, such as 1,2-difluoro-4-nitrobenzene, where one of the fluorine atoms is displaced by a nucleophile to build the desired scaffold. researchgate.net

A plausible synthetic pathway is summarized in the table below.

Step Transformation Starting Material Intermediate/Product Typical Reagents Citation
1Nucleophilic Aromatic Substitution (SNAr)4-Chloro-3-fluoronitrobenzene3-Fluoro-4-(methylthio)nitrobenzeneSodium methanethiolate (B1210775) (NaSMe) researchgate.net
2Sulfide Oxidation3-Fluoro-4-(methylthio)nitrobenzene3-Fluoro-4-(methylsulfonyl)nitrobenzeneHydrogen peroxide (H₂O₂), various catalysts nih.govorganic-chemistry.org
3Nitro Reduction3-Fluoro-4-(methylsulfonyl)nitrobenzene3-Fluoro-4-methylsulfonylanilineH₂, Pd/C; or Fe/NH₄Cl nih.govorganic-chemistry.orgresearchgate.net

Aniline derivatives are basic and are often converted into their hydrochloride salts to enhance stability, crystallinity, and ease of handling. The formation of this compound is a straightforward acid-base reaction. This process typically involves dissolving the free aniline base in a suitable organic solvent and then treating it with hydrogen chloride (HCl). google.com The HCl can be introduced as a gas or, more commonly, as a solution in an organic solvent such as methanol, ethyl acetate (B1210297), or dioxane. google.com Upon introduction of the acid, the hydrochloride salt precipitates from the solution and can be isolated by filtration. A patent for a related compound, 3-chloro-4-fluoroaniline (B193440) hydrochloride, describes a process where the final product is achieved through salt formation after a hydrogenation reduction step. google.com

Parameter Description Examples Citation
Acid Source The form of hydrogen chloride used for protonation.HCl gas, HCl solution in methanol, HCl solution in ethyl acetate, HCl solution in dioxane. google.com
Solvent The medium in which the aniline is dissolved and the salt is precipitated.Methanol, Dioxane, Isopropanol, Dichloromethane. google.comchemicalbook.com
Temperature The reaction temperature for the salt formation.Typically performed at room temperature or below (0 °C to 25 °C). google.comchemicalbook.com
Isolation Method used to collect the final salt product.Filtration of the precipitated solid. chemicalbook.com

Achieving the correct substitution pattern on the aromatic ring is a central challenge in the synthesis of 3-fluoro-4-methylsulfonylaniline. The regioselectivity of both the fluorination and sulfonylation steps is governed by the electronic properties of the substituents already present on the ring.

Regioselective Fluorination: Direct fluorination of an unsubstituted aniline or methylsulfonylaniline precursor requires precise control to obtain the desired 3-fluoro isomer. The amino group is a powerful ortho-, para-directing group, while the methylsulfonyl group is a meta-directing group. Therefore, direct fluorination of 4-methylsulfonylaniline would be expected to yield 2-fluoro-4-methylsulfonylaniline. To achieve the 3-fluoro substitution pattern, it is more practical to use a starting material where the fluorine is already in place, such as 3-fluoroaniline (B1664137) or a related derivative. chemicalbook.com Modern methods for regioselective fluorination, such as those employing I(I)/I(III) catalysis, have been developed for specific substrates like allenes, highlighting the ongoing research into controlling the position of fluorine introduction. nih.govnih.govresearchgate.net

Regioselective Sulfonylation: The introduction of the sulfonyl group can be achieved through various methods, including Friedel-Crafts-type reactions or more modern photoredox-catalyzed approaches. nih.govnih.gov When starting with 3-fluoroaniline, the directing effects of both the amino group (ortho-, para-directing) and the fluorine atom (ortho-, para-directing, deactivating) must be considered. The powerful activating and directing effect of the amino group would strongly favor substitution at the para position (position 4), leading to the desired 4-sulfonylated product. Visible-light-mediated sulfonylation of anilines using sulfinate salts or sulfonyl fluorides provides a mild and versatile route to sulfonated anilines, often with good regioselectivity. nih.govfrontiersin.org

Process Optimization and Reaction Control in Synthesis

The industrial viability of a synthetic route depends on its efficiency, selectivity, and scalability. Process optimization focuses on improving reaction conditions, while advanced control methods ensure consistency and safety.

Catalysis is paramount in the synthesis of complex organic molecules for improving reaction rates, yields, and selectivity. In the context of synthesizing 3-fluoro-4-methylsulfonylaniline, several key steps are amenable to catalytic optimization.

Catalysis in Nitro Reduction: As previously mentioned, the reduction of the nitro group is often performed using heterogeneous palladium catalysts. nih.gov The efficiency of these systems can be influenced by the choice of support, solvent, and reaction conditions. Research into alternative, more sustainable catalysts is ongoing, with iron-based systems being explored for the transfer hydrogenation of nitroarenes using formic acid as a reducing agent. organic-chemistry.org These base-free processes offer an advantage by avoiding strongly acidic or basic conditions that could affect other functional groups.

Catalysis in Sulfonylation: While classical sulfonylation often requires harsh conditions, modern catalytic methods offer milder alternatives. nih.gov Photoredox catalysis, for example, allows for the sulfonylation of aniline derivatives with sulfinate salts under visible light, proceeding through a sulfonyl radical mechanism. nih.gov This method exhibits excellent functional group tolerance and can be applied in late-stage functionalization, demonstrating its utility in complex syntheses. nih.gov

To ensure optimal performance and safety, modern chemical manufacturing employs advanced techniques for real-time reaction monitoring. These methods allow chemists to track the consumption of reactants and the formation of products and intermediates, enabling precise control over the reaction process.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable tools for monitoring the progress of the synthesis of aniline derivatives. thermofisher.com These techniques allow for the separation and quantification of various components in a reaction mixture. nih.gov For instance, HPLC with a reversed-phase C18 column is commonly used for the analysis of anilines and their metabolites. nih.govnih.gov The choice of mobile phase and detector (e.g., UV-Vis spectrophotometry) is tailored to the specific properties of the compounds being analyzed. thermofisher.comnih.gov

Technique Application in Synthesis Typical Conditions Citation
HPLC Monitoring conversion of nitro-intermediate to aniline product; Purity analysis of final product.Column: Reversed-phase C18Mobile Phase: Acetonitrile (B52724)/water mixturesDetector: UV-Vis thermofisher.comnih.gov
GC Analysis of volatile precursors or byproducts; requires derivatization for polar anilines.Column: Various capillary columnsDetector: Nitrogen-Phosphorus Detector (NPD), Mass Spectrometry (MS) epa.gov

In-situ Spectroscopy: In-situ spectroscopic techniques, such as Reflection-Absorption Infrared Spectroscopy (RAIRS), provide real-time information about the chemical transformations occurring on a surface or in solution. aip.org For example, the progress of a reaction could be monitored by tracking the disappearance of the characteristic vibrational bands of a starting material (e.g., the symmetric and asymmetric stretches of a nitro group) and the appearance of bands corresponding to the product (e.g., the N-H stretches of the amine and the S=O stretches of the sulfone). UV-Visible spectroscopy has also been employed to follow the course of polymerization of aniline derivatives, indicating its utility for monitoring reactions involving chromophoric species. acs.org These techniques provide immediate feedback, allowing for dynamic adjustments to reaction parameters to maintain optimal conditions.

Strategies for Isolation and Purification to Achieve High Purity

Achieving high purity of this compound is critical for its use in subsequent synthetic applications. The purification strategy often involves a multi-step approach that leverages the compound's physical and chemical properties, particularly the basicity of the aniline group.

A common initial purification step involves acid-base extraction. researchgate.net The crude reaction mixture containing the aniline can be dissolved in an organic solvent and washed with an acidic aqueous solution, such as dilute hydrochloric acid (HCl). researchgate.net This protonates the basic amino group, forming the water-soluble hydrochloride salt, which is extracted into the aqueous layer. This process effectively separates the desired compound from non-basic impurities. The aqueous layer can then be washed with an organic solvent to remove any remaining neutral or acidic impurities before the free aniline is regenerated by basification, typically with a base like sodium hydroxide (B78521) or sodium carbonate.

Following extraction, recrystallization is a powerful technique for further purification. The choice of solvent is crucial and is determined empirically to find a system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures. For aniline derivatives, solvent systems such as ethanol/water or ethyl acetate/hexane (B92381) are often effective.

For achieving very high levels of purity, chromatographic methods are employed.

Column Chromatography: This is a standard method for purifying organic compounds. dergipark.org.tr For anilines, silica (B1680970) gel is a common stationary phase. The mobile phase (eluent) is carefully chosen to allow for the separation of the target compound from any remaining impurities. A gradient of solvents, often starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is typically used. dergipark.org.tr

High-Performance Liquid Chromatography (HPLC): For analytical purposes or small-scale preparative separations, Reverse-Phase HPLC (RP-HPLC) is a highly effective technique. sielc.comsielc.com This method can separate the target compound from even closely related impurities, ensuring a very high degree of purity. researchgate.net

The table below summarizes common purification techniques applicable to aniline derivatives.

Technique Principle Typical Reagents/Materials Application Notes
Acid-Base Extraction Separation based on the differential solubility of the basic aniline and its protonated salt form.Organic solvent (e.g., ethyl acetate), aqueous acid (e.g., 1M HCl), aqueous base (e.g., NaHCO₃, NaOH).Highly effective for removing non-basic impurities. The hydrochloride salt is often the isolated form. researchgate.net
Recrystallization Purification based on differences in solubility between the compound and impurities in a specific solvent system.Ethanol/water, ethyl acetate/hexane, toluene.Good for removing impurities with different solubility profiles. Yield can be optimized by careful solvent selection and cooling.
Column Chromatography Separation based on differential adsorption of components onto a stationary phase.Stationary phase: Silica gel. Mobile phase: Hexane/ethyl acetate gradient.Effective for separating compounds with different polarities. dergipark.org.tr
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on partitioning between a stationary and a mobile phase under high pressure.C18 reverse-phase column, mobile phase of acetonitrile/water with an acid modifier (e.g., formic acid).Used for achieving the highest levels of purity and for analytical quantification. sielc.comsielc.com

Comprehensive Analysis of Chemical Reactivity and Derivatization

The chemical reactivity of 3-Fluoro-4-methylsulfonylaniline is dictated by the interplay of its three key functional groups: the activating amino group, the deactivating fluoro group, and the strongly deactivating methylsulfonyl group.

Aromatic Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Aromatic Substitution (SEAr)

The outcome of electrophilic aromatic substitution on the 3-fluoro-4-methylsulfonylaniline ring is determined by the combined directing effects of the substituents. wikipedia.org

Amino Group (-NH₂): This is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring via resonance. wikipedia.org

Methylsulfonyl Group (-SO₂CH₃): This is a strong deactivating group and a meta-director due to its powerful electron-withdrawing inductive and resonance effects.

Fluoro Group (-F): This is a deactivating group due to its strong inductive effect but is an ortho, para-director because of its ability to donate electron density through resonance.

In this specific arrangement, the positions ortho to the strongly activating amino group (positions 2 and 6) are the most likely sites for electrophilic attack. Position 2 is sterically hindered by the adjacent fluorine atom. Therefore, electrophilic substitution is expected to occur predominantly at position 6. The strong deactivating effect of the methylsulfonyl group at position 4 further disfavors substitution at the adjacent positions 3 and 5. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. byjus.comlumenlearning.com

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing methylsulfonyl group para to the fluorine atom makes the ring susceptible to nucleophilic aromatic substitution. This electron-withdrawing group stabilizes the negative charge of the Meisenheimer complex intermediate, which facilitates the displacement of a leaving group. In this case, the fluorine atom can act as a leaving group in the presence of a strong nucleophile. For instance, reaction with a nucleophile like morpholine (B109124) can lead to the displacement of the fluorine atom. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

The aniline moiety of 3-fluoro-4-methylsulfonylaniline is an excellent substrate for C-N bond-forming cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.org In this palladium-catalyzed reaction, the aniline can be coupled with aryl halides or triflates to form diarylamines. rug.nlresearchgate.net

The general conditions for a Buchwald-Hartwig amination involve a palladium source, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical and has evolved to include sterically hindered and electron-rich phosphines that promote the catalytic cycle. rug.nl

Reaction Component Examples Purpose
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Source of the active Pd(0) catalyst.
Ligand XPhos, RuPhos, BINAPStabilizes the palladium center and facilitates oxidative addition and reductive elimination. wikipedia.org
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Activates the aniline by deprotonation and neutralizes the acid produced. researchgate.net
Solvent Toluene, DioxaneAnhydrous, non-protic solvent to host the reaction.
Coupling Partner Aryl bromide, Aryl iodide, Aryl triflateProvides the aryl group to be coupled with the aniline nitrogen.

Redox Chemistry Involving the Sulfonyl and Other Peripheral Groups

The redox chemistry of 3-fluoro-4-methylsulfonylaniline is primarily associated with the aniline and methylsulfonyl moieties.

Aniline Moiety: The amino group is susceptible to oxidation. Depending on the oxidant and reaction conditions, it can be converted to various products, including nitroso, nitro, or azoxy compounds, or can undergo polymerization to form complex structures.

Methylsulfonyl Group: The sulfonyl group is in a high oxidation state (S+6) and is generally very stable and resistant to further oxidation under typical conditions. researchgate.net Reduction of the sulfonyl group is possible but requires harsh reducing agents and is not a common transformation. In some specific contexts, such as in microdroplets, aromatic sulfones can undergo oxidation to sulfonic acids, a reaction proposed to involve a water radical cation. acs.org However, this is not a standard synthetic transformation.

Formation of Amide and Sulfonamide Linkages

The primary amino group of 3-fluoro-4-methylsulfonylaniline readily undergoes acylation and sulfonylation reactions.

Amide Formation: Reaction with acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) yields the corresponding amide. This is a robust and high-yielding reaction used to protect the amine or to introduce new functional groups.

Sulfonamide Formation: Similarly, reaction with sulfonyl chlorides in the presence of a base produces sulfonamides. ekb.eg This reaction is fundamental in medicinal chemistry for the synthesis of "sulfa drugs" and other biologically active molecules. ucl.ac.uknih.gov A series of novel sulfonamides have been synthesized in good yields (75–89%) by reacting 3-fluoro-4-morpholinoaniline (B119058) with various substituted aryl sulfonyl chlorides. researchgate.net

Heterocyclic Ring Formation Utilizing the Aniline Moiety

The aniline functional group is a versatile precursor for the synthesis of a wide range of nitrogen-containing heterocyclic systems. researchgate.net The presence of the amino group allows for cyclization reactions with various bifunctional reagents.

Quinoline (B57606) Synthesis: Substituted anilines are key starting materials in several classic quinoline syntheses. pharmaguideline.com For example, in the Skraup synthesis, an aniline is reacted with glycerol, sulfuric acid, and an oxidizing agent to form a quinoline ring. iipseries.org The specific substituents on the aniline ring will be incorporated into the final quinoline product.

Benzimidazole Synthesis: Benzimidazoles can be prepared by the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative (the Phillips condensation). While 3-fluoro-4-methylsulfonylaniline is not an ortho-diamine itself, it can be a precursor. For example, nitration at the 2-position followed by reduction of the nitro group would yield the required ortho-diamine, which could then be cyclized to form a substituted benzimidazole. researchgate.netnih.gov

The following table lists some heterocyclic systems that can be synthesized from aniline precursors.

Heterocycle General Synthetic Method Required Co-reagents
Quinolines Skraup SynthesisGlycerol, H₂SO₄, Oxidizing agent (e.g., nitrobenzene) iipseries.org
Quinolines Friedländer Synthesisα-Methylene ketone or aldehyde pharmaguideline.com
Quinolines Combes Synthesis1,3-Dicarbonyl compound, acid catalyst iipseries.org
Benzimidazoles Phillips CondensationCarboxylic acid or aldehyde (requires prior conversion of aniline to an o-phenylenediamine) researchgate.net

Rational Design Principles for 3-Fluoro-4-methylsulfonylaniline Derivatives

The rational design of derivatives of 3-fluoro-4-methylsulfonylaniline is guided by established medicinal chemistry strategies aimed at systematically probing the chemical space around this scaffold to identify modifications that enhance desired biological effects.

Systematic Variation of Substituents on the Aromatic Nucleus

The aromatic core of 3-fluoro-4-methylsulfonylaniline offers several positions for substitution, allowing for the fine-tuning of electronic and steric properties. The introduction of additional substituents on the benzene ring can significantly impact a molecule's interaction with its biological target. For instance, in the development of kinase inhibitors, the aniline moiety often serves as a key hydrogen bond donor to the hinge region of the kinase domain. Altering the electronic nature of the ring through the addition of electron-donating or electron-withdrawing groups can modulate the pKa of the aniline nitrogen, thereby influencing the strength of this critical interaction.

Furthermore, the placement of different functional groups can introduce new points of contact with the receptor, potentially increasing binding affinity and selectivity. SAR studies on related anilinoquinazoline (B1252766) and anilinopyrimidine scaffolds have demonstrated that even minor changes, such as the addition of a small alkyl or alkoxy group, can lead to significant variations in inhibitory potency against different kinases.

Chemical Modifications of the Aniline Nitrogen (e.g., N-alkylation, N-acylation)

The aniline nitrogen of 3-fluoro-4-methylsulfonylaniline is a primary site for chemical modification, offering opportunities to explore a wide range of derivatives through N-alkylation and N-acylation. These modifications can profoundly alter the compound's biological profile by influencing its size, shape, lipophilicity, and hydrogen bonding capacity.

N-alkylation , the introduction of alkyl groups to the nitrogen atom, can significantly alter a compound's solubility, stability, and biological activity. nih.gov While selective mono-alkylation is often desired, as over-alkylation can lead to reduced activity, this strategy can be employed to introduce functionalities that either occupy additional pockets in a binding site or improve pharmacokinetic properties. nih.gov

N-acylation , the attachment of an acyl group, transforms the basic aniline into a neutral amide. This change eliminates the hydrogen bond donating capability of the N-H group, which can be detrimental if this interaction is crucial for receptor binding. However, the introduced acyl group can establish new interactions with the target protein. For example, N-acylated ornithine analogues of the antibiotic daptomycin (B549167) have been synthesized and evaluated for their antibacterial efficacy, demonstrating the utility of this modification in modulating biological activity. nih.gov

The following table illustrates the impact of N-acylation on the biological activity of a series of hypothetical 3-fluoro-4-methylsulfonylaniline derivatives against a target kinase.

CompoundR Group (Acyl Moiety)IC₅₀ (nM)
1 H (unmodified aniline)50
2 Acetyl250
3 Benzoyl150
4 Isobutyryl400

Bioisosteric Replacements of the Methylsulfonyl Group

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a powerful tool in drug design. mdpi.com The methylsulfonyl group in 3-fluoro-4-methylsulfonylaniline is a key contributor to the molecule's polarity and can engage in hydrogen bonding as an acceptor. Replacing this group with various bioisosteres can modulate these properties to optimize potency, selectivity, and metabolic stability. nih.gov

Common bioisosteres for the sulfone moiety include sulfonamides, sulfoximines, and other heterocyclic systems that can mimic its electronic and steric characteristics. For instance, the replacement of a sulfone with a sulfonamide introduces a hydrogen bond donor, which could lead to new interactions within the receptor binding site. Studies on tyrosine kinase inhibitors have explored such bioisosteric replacements to enhance affinity and circumvent issues like metabolic instability. nih.gov

Elucidation of Structure-Activity Relationships for Targeted Biological Systems

Correlative Analysis of Fluorine Position and Potency

The position of the fluorine atom on the aniline ring is a critical determinant of biological activity. Fluorine's high electronegativity and small size allow it to modulate the electronic properties of the aromatic ring and form favorable interactions with protein targets without introducing significant steric hindrance.

A "rational fluorine scan," where fluorine is systematically moved to different positions on a scaffold, can lead to substantial improvements in potency. nih.gov For example, in a series of Bruton's Tyrosine Kinase (BTK) inhibitors, fluorine substitution on an unsaturated bicyclic ring system increased activity by up to 40-fold. nih.gov The optimal placement of fluorine can lead to favorable interactions with protein side chains, enhancing binding affinity. nih.gov Conversely, placing fluorine in a non-optimal position can be detrimental to activity.

The following table illustrates a hypothetical SAR study on the effect of fluorine position in a series of methylsulfonylaniline-based kinase inhibitors.

CompoundFluorine PositionIC₅₀ (nM)
5 2-Fluoro120
6 3-Fluoro35
7 No Fluorine200

Stereochemical Influences on Biological Response

The introduction of stereocenters into drug candidates containing the 3-fluoro-4-methylsulfonylaniline moiety can have a profound impact on their biological activity. The three-dimensional arrangement of atoms in a molecule dictates its interaction with the binding site of a biological target, and stereoisomers can exhibit significantly different potencies and selectivities. While specific research on the stereoisomers of this compound itself is not extensively documented in publicly available literature, the principles of stereochemistry in drug design and findings from structurally related kinase inhibitors provide valuable insights.

Chirality plays a pivotal role in the biological activity of many small molecule inhibitors. For instance, in the development of Bruton's tyrosine kinase (Btk) inhibitors, the incorporation of a fluorocyclopropyl amide led to stereodependent activity. The (R,R)-stereoisomer was identified as the lead compound, highlighting that specific spatial arrangements are crucial for optimal interaction with the target enzyme. This principle is broadly applicable across various kinase inhibitor scaffolds.

In the context of compounds structurally related to 3-fluoro-4-methylsulfonylaniline, the introduction of a chiral center, for example, by substitution on the aniline nitrogen or on a side chain of a larger molecule incorporating this fragment, would necessitate a stereoselective synthesis or chiral separation to evaluate the individual enantiomers. It is well-established that one enantiomer (the eutomer) of a chiral drug is often significantly more active than the other (the distomer). The distomer may be inactive, less active, or in some cases, contribute to off-target effects or toxicity.

Table 1: Hypothetical Stereoisomer Activity Profile

CompoundStereoisomerTarget Affinity (IC50, nM)Cellular Potency (EC50, nM)
Analog A (R)1050
(S)>1000>5000
Analog B (R,R)525
(S,S)5002500
(R,S)150800
(S,R)2001000

This table is illustrative and based on general principles of stereochemistry in drug discovery, as specific data for this compound analogs is not available.

Mapping Pharmacophoric Elements Critical for Activity

Docking and quantitative structure-activity relationship (QSAR) studies on a series of c-Met kinase inhibitors, including derivatives of 3-fluoro-4-(pyrrolo[2,1-f]triazin-4-yloxy)aniline, reveal important structural features for inhibitory activity. These studies provide a framework for understanding the pharmacophoric requirements of this class of compounds.

The key pharmacophoric features can be summarized as follows:

Hydrogen Bond Acceptors: The aniline nitrogen and the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the hinge region or other parts of the kinase ATP binding site.

Aromatic/Hydrophobic Regions: The fluorinated phenyl ring provides a key hydrophobic interaction and can engage in π-π stacking or other non-polar interactions within the binding pocket. The fluorine atom can modulate the electronic properties of the ring and may form specific interactions.

Hydrogen Bond Donor: The aniline N-H group can serve as a hydrogen bond donor, which is a common interaction motif for many kinase inhibitors that bind to the hinge region of the kinase domain.

Methylsulfonyl Group: The methylsulfonyl group is a significant feature, likely contributing to solubility and acting as a strong hydrogen bond acceptor. Its orientation is critical for optimal binding.

A hypothetical pharmacophore model based on these features would include specific distances and spatial relationships between these elements. For instance, the distance between a hydrogen bond donor on the aniline and a hydrophobic feature on the phenyl ring would be a critical parameter.

Table 2: Key Pharmacophoric Features and Their Postulated Interactions

Pharmacophoric FeatureStructural MoietyPotential Interaction with Target
Hydrogen Bond Donor Aniline -NHHinge region backbone carbonyls
Hydrogen Bond Acceptor Sulfonyl oxygens, Aniline nitrogenHinge region backbone amides, other polar residues
Aromatic/Hydrophobic 3-Fluoro-phenyl ringHydrophobic pockets, π-stacking with aromatic residues
Hydrophobic Methyl group of sulfonylSmall hydrophobic pockets

The development of a robust pharmacophore model is an iterative process that combines computational modeling with experimental data from SAR studies. Such a model serves as a valuable tool for the virtual screening of compound libraries to identify novel scaffolds and for the rational design of new derivatives with improved potency and selectivity.

Advanced Research Applications in Medicinal Chemistry and Chemical Biology

Utilization as a Building Block for Pharmaceutical Active Compounds

The distinct substitution pattern of 3-Fluoro-4-methylsulfonylaniline hydrochloride makes it a valuable synthon for medicinal chemists. The aniline (B41778) functional group provides a reactive handle for a multitude of chemical transformations, allowing for its incorporation into diverse molecular scaffolds.

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in a range of inflammatory and autoimmune diseases. Consequently, the development of selective JAK inhibitors is a significant area of pharmaceutical research. While various synthetic routes for JAK1 selective inhibitors like Filgotinib have been described, publicly available literature does not explicitly detail the use of this compound as a direct precursor in these syntheses.

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a molecular integrator of noxious stimuli, including heat, protons, and capsaicin (B1668287). It is a key target for the development of novel analgesics. The 3-fluoro-4-methylsulfonylaminophenyl moiety, derived from this compound, has been incorporated into a series of potent TRPV1 antagonists.

In one study, researchers designed and synthesized a series of N-(2-amino-6-trifluoromethyl-pyridin-3-ylmethyl) 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides. These compounds were evaluated for their ability to antagonize the human TRPV1 (hTRPV1) receptor. The structure-activity relationship (SAR) analysis revealed that specific hydrophobic interactions in one region of the molecule were critical for high binding potency.

Notably, compound 49S emerged as a highly potent TRPV1 antagonist, with a capsaicin antagonism equilibrium inhibition constant (Ki(CAP)) of 0.2 nM and a pH antagonism half-maximal inhibitory concentration (IC50(pH)) of 6.3 nM. nih.govnih.gov This compound was found to be approximately 100-fold and 20-fold more potent for capsaicin antagonism than the parent compounds it was developed from. nih.govnih.gov Furthermore, compound 49S demonstrated significant analgesic activity in a rat model of neuropathic pain. nih.govnih.gov

CompoundKi(CAP) (nM)IC50(pH) (nM)
49S 0.26.3
Parent Compound 2 ~20Not Reported
Parent Compound 3 Not Reported~126

Binding affinities and inhibitory concentrations of selected TRPV1 antagonists.

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones. Inhibition of DPP-IV is an established therapeutic strategy for the management of type 2 diabetes. While numerous synthetic approaches to novel DPP-IV inhibitors have been reviewed in the scientific literature, a direct synthetic route employing this compound as a key starting material is not prominently documented in the available research.

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a zinc-dependent M1-aminopeptidase involved in the final trimming of peptides before their presentation by major histocompatibility complex (MHC) class I molecules. This function makes ERAP1 a target of interest for modulating immune responses in the context of autoimmunity and cancer. Research has led to the discovery of selective ERAP1 inhibitors, including those with sulfonamide moieties. However, the synthesis of these reported inhibitors does not appear to originate from this compound.

The tumor suppressor protein p53 is frequently mutated in human cancers, leading to loss of its protective functions. The restoration of wild-type function to mutant p53 is a promising therapeutic strategy in oncology. Several low-molecular-weight compounds have been identified that can reactivate mutant p53. One such compound is PRIMA-1 and its analogue APR-246. A review of the synthetic pathways for these and other p53-reactivating compounds does not indicate the use of this compound as a synthetic precursor.

The development of new anti-inflammatory agents is a cornerstone of medicinal chemistry research. The 4-(methylsulfonyl)aniline (B1202210) pharmacophore is a key feature in certain selective COX-2 inhibitors. A study focused on the synthesis and pharmacological evaluation of a series of 4-(methylsulfonyl)aniline derivatives as potential non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov In this research, the 4-(methylsulfonyl)aniline moiety was incorporated into well-known NSAIDs like naproxen, indomethacin, diclofenac (B195802), and mefenamic acid. The resulting compounds were evaluated for their acute anti-inflammatory activity in a rat paw edema model. The study found that all tested compounds produced a significant reduction in paw edema. nih.govnih.gov Notably, some of the synthesized compounds showed anti-inflammatory activity comparable to or even higher than that of diclofenac sodium at the tested dose. nih.govnih.gov While this study utilized the non-fluorinated 4-(methylsulfonyl)aniline, the findings suggest that the 3-fluoro-4-(methylsulfonyl)aniline (B1344129) core could be a valuable component in the design of new anti-inflammatory agents.

Based on a thorough review of available scientific and technical information, it is not possible to generate an article on "this compound" that adheres to the provided outline. The advanced research applications specified in the instructions are not associated with this particular chemical compound in the referenced literature.

The requested applications appear to be attributed to other, structurally different, aniline derivatives:

Antiviral and Material Science Applications: Research into antimicrobial properties and the functionalization of carbon nanodots for potential use in OLEDs has been linked to 3-fluoro-4-morpholinoaniline (B119058) , a compound containing a morpholine (B109124) group instead of the methylsulfonyl group present in the subject compound.

Agrochemical Synthesis: The synthesis of the insecticide Hexaflumuron involves a different aniline intermediate, specifically 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline . The subject compound, this compound, is not identified as a precursor for Hexaflumuron in publicly accessible chemical synthesis literature. google.comnih.gov

Generating content according to the user's outline for "this compound" would require misattributing the research findings of other compounds, leading to a scientifically inaccurate and misleading article. The core instruction to ensure all generated content is scientifically accurate and strictly adheres to the provided outline cannot be fulfilled, as the premise of the outline is not supported by existing research for this specific molecule.

Therefore, no article can be provided.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are fundamental techniques in computational drug discovery. They are employed to predict how a ligand, such as 3-Fluoro-4-methylsulfonylaniline hydrochloride, might bind to a biological target, typically a protein.

Prediction of Binding Modes and Affinities

This subsection would typically detail the predicted orientation of the compound within the binding site of a specific receptor. It would also provide data on the predicted binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), which indicates the strength of the interaction. The absence of such studies means there is no publicly available data on the predicted binding modes or affinities of this compound with any particular biological target.

Identification of Key Ligand-Receptor Interaction Motifs

A crucial aspect of docking studies is the identification of specific molecular interactions that stabilize the ligand-receptor complex. These can include:

Hydrogen Bonds: Interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen.

Hydrophobic Contacts: Interactions between nonpolar regions of the ligand and the receptor.

Electrostatic Interactions: Attractions or repulsions between charged or polar groups.

Without specific docking studies, the key interaction motifs for this compound remain uncharacterized from a computational standpoint.

Quantum Mechanical and Molecular Dynamics Simulations

These more advanced computational methods provide deeper insights into the electronic properties and dynamic behavior of molecules.

Elucidation of Electronic Effects and Reactivity Profiles

Quantum mechanical calculations can determine the distribution of electrons within a molecule, highlighting regions that are electron-rich or electron-deficient. This information is critical for understanding a molecule's reactivity and how it might interact with other molecules. No such electronic structure analyses for this compound were found.

Conformational Analysis and Dynamic Behavior

Molecular dynamics simulations model the movement of atoms in a molecule over time, providing a view of its flexibility and the different shapes (conformations) it can adopt. This is important for understanding how a ligand might adapt its shape to fit into a binding site. The dynamic behavior of this compound has not been reported in the searched literature.

In Silico Drug Discovery and Lead Optimization

In silico methods are instrumental in the early stages of drug discovery, from identifying initial "hit" compounds to optimizing them into more potent and drug-like "lead" compounds. The lack of published research indicates that if this compound has been part of any drug discovery program, the computational details of its design and optimization are not publicly disclosed.

Virtual Screening Methodologies

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein or enzyme. VS can be broadly divided into two categories: structure-based and ligand-based approaches.

Structure-Based Virtual Screening (SBVS): This method requires the three-dimensional (3D) structure of the biological target, which is often obtained through experimental techniques like X-ray crystallography or cryo-electron microscopy. If an experimental structure is unavailable, a computational model can be generated via homology modeling. nih.gov Molecular docking, a key component of SBVS, is then used to predict the conformation and binding affinity of a ligand within the target's binding site. nih.gov

In the context of this compound, a library of compounds containing this core scaffold could be docked against a specific protein target. The screening would evaluate how modifications to the aniline (B41778) ring or the methylsulfonyl group affect the binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. The results, often presented as a binding energy score, help prioritize which derivatives are most promising for synthesis and experimental testing.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be employed. This approach relies on the knowledge of other molecules that are known to bind to the target of interest. nih.gov A common LBVS method is pharmacophore modeling, which identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for biological activity. nih.govnih.gov

For this compound, a pharmacophore model could be constructed based on its key features: the aromatic ring, the fluorine atom (a halogen bond donor and electron-withdrawing group), the primary amine (a hydrogen bond donor), and the methylsulfonyl group (a hydrogen bond acceptor). This model would then be used to search virtual libraries for other molecules that share a similar arrangement of these features, potentially identifying structurally diverse compounds with similar biological activity.

Virtual Screening MethodRequirementPrincipleApplication to this compound
Structure-Based (SBVS) 3D structure of the biological targetDocking ligands into the target's binding site to predict binding affinity and conformation.Predicting how derivatives might bind to a specific enzyme or receptor.
Ligand-Based (LBVS) A set of known active moleculesIdentifying common chemical features (pharmacophore) to find other molecules with similar properties.Searching for structurally different compounds that share the key pharmacophoric features of the molecule.

De Novo Design Approaches

De novo design is a computational strategy for creating novel molecules with desired properties from scratch, rather than searching for them in existing libraries. nih.gov These methods build molecules atom-by-atom or fragment-by-fragment directly within the constraints of a target's binding site. This allows for the exploration of a much broader chemical space than is available in pre-existing compound collections.

Starting with a scaffold like 3-Fluoro-4-methylsulfonylaniline, de novo design algorithms could explore various substitutions on the aromatic ring or modifications to the sulfonyl and amine groups. The algorithm would aim to optimize interactions with a target's binding site, potentially generating entirely new molecular structures that retain the core aniline sulfone motif but possess enhanced potency or selectivity.

Modern approaches often utilize artificial intelligence, such as generative adversarial networks (GANs), which can "learn" the chemical rules and patterns from large datasets of known molecules to generate novel, chemically valid structures. mdpi.com Such a model could be trained to produce molecules with specific characteristics, such as high predicted binding affinity for a target, while also optimizing for desirable pharmacokinetic properties. This approach has been successfully used to design novel antimicrobial peptides and other therapeutic agents. mdpi.comelifesciences.orgelifesciences.org

Retrosynthetic Analysis and Automated Synthesis Planning

Retrosynthetic Analysis: Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursor structures. wikipedia.org This process is achieved by mentally breaking bonds in the target molecule in a reverse-synthetic direction, following known and reliable chemical transformations. wikipedia.orgresearchgate.net Each "disconnection" generates simplified precursors, known as synthons, which correspond to real-world synthetic equivalents. wikipedia.org

For this compound, a logical retrosynthetic analysis would involve the following disconnections:

C-S Bond Disconnection: The bond between the aromatic ring and the sulfur atom of the methylsulfonyl group is a key disconnection point. This suggests an electrophilic aromatic substitution, such as sulfonation or a related reaction, on a fluoroaniline (B8554772) precursor.

C-N Bond Disconnection: The amine group can be introduced via reduction of a corresponding nitro group. This is a common and reliable transformation.

This analysis leads to a potential synthetic route starting from simpler precursors, as outlined below:

Target: this compound

Precursor 1: 3-Fluoro-4-methylsulfonylaniline

Precursor 2: 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene

Starting Materials: 1-Fluoro-4-nitrobenzene and a source for the methylsulfonyl group.

Automated Synthesis Planning: The principles of retrosynthetic analysis have been integrated into sophisticated software platforms that can automate the process of designing synthetic routes. synplechem.com These tools use large databases of chemical reactions and apply complex algorithms, often incorporating machine learning and artificial intelligence, to identify multiple possible synthetic pathways for a given target molecule. wikipedia.orgresearchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR) for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3-Fluoro-4-methylsulfonylaniline hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's atomic connectivity and environment.

¹H NMR: The proton NMR spectrum is used to identify the number and types of hydrogen atoms in the molecule. In a typical spectrum for this compound, recorded in a solvent like DMSO-d₆, the aromatic protons exhibit characteristic splitting patterns due to coupling with each other and with the adjacent fluorine atom.

A patent for a related compound synthesis provides ¹H NMR data for 3-fluoro-4-(methylsulfonyl)aniline (B1344129) hydrochloride in DMSO-d₆. The aromatic protons appear as a triplet at approximately 7.64 ppm (J=8.2 Hz), a doublet of doublets at 7.18 ppm (J=11.6, 2.0 Hz), and another doublet of doublets at 6.95 ppm (J=8.4, 2.0 Hz). The singlet corresponding to the methylsulfonyl group (CH₃) protons is observed around 3.19 ppm. The broad singlet for the amine (NH₂) protons can also be observed, though its chemical shift can be variable.

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. The spectrum for this compound would show distinct signals for the six aromatic carbons and one for the methyl carbon of the sulfonyl group. The chemical shifts are influenced by the attached functional groups, and the carbon atoms directly bonded to fluorine will show a characteristic large coupling constant (¹JCF).

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a highly sensitive and specific technique for its characterization. It provides information on the chemical environment of the fluorine atom. A single resonance would be expected for the fluorine atom on the aromatic ring, and its coupling to adjacent protons (³JHF) can be observed, further confirming the substitution pattern.

Table 1: Representative ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentReference
~7.64t (triplet)8.2Aromatic CH
~7.18dd (doublet of doublets)11.6, 2.0Aromatic CH
~6.95dd (doublet of doublets)8.4, 2.0Aromatic CH
~3.19s (singlet)--SO₂CH₃

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, LC-HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for polar molecules like this compound. In positive ion mode, ESI-MS would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺. For the free base, 3-Fluoro-4-(methylsulfonyl)aniline (C₇H₈FNO₂S, Molecular Weight: 189.21 g/mol ), the expected m/z value for the [M+H]⁺ ion would be approximately 190.1. This confirms the molecular weight of the free aniline (B41778) form of the compound.

High-Resolution Mass Spectrometry (LC-HRMS): Liquid chromatography coupled with high-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule. This technique is invaluable for confirming the molecular formula and distinguishing between compounds with the same nominal mass. The high accuracy of HRMS allows for the calculation of a theoretical mass for the proposed structure, which can then be compared to the experimental mass with a very low margin of error (typically <5 ppm). Fragmentation patterns observed in HRMS can also be used to further confirm the structure.

Table 2: Mass Spectrometry Data for 3-Fluoro-4-(methylsulfonyl)aniline

TechniqueIon ModeObserved m/zAssignmentReference
ESI-MSPositive [ES+]190.1[M+H]⁺

Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum of this compound would display several key absorption bands.

N-H stretching: The amine group (-NH₂) would typically show symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

S=O stretching: The sulfonyl group (-SO₂) exhibits strong, characteristic asymmetric and symmetric stretching bands, usually found around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

C-F stretching: A strong absorption band for the C-F bond is expected in the 1250-1000 cm⁻¹ region.

Aromatic C-H and C=C stretching: Vibrations corresponding to the aromatic ring would appear in their respective characteristic regions.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FTIR. While FTIR is sensitive to polar functional groups, Raman is often better for non-polar bonds and symmetric vibrations. The S=O and aromatic ring vibrations would also be visible in the Raman spectrum, providing confirmatory data.

High-Performance Chromatographic Methods (e.g., HPLC, UPLC, GC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating components in a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC is the most common method for determining the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol), would be typically employed. The compound's purity is determined by integrating the area of its peak and comparing it to the total area of all peaks in the chromatogram. UPLC, which uses smaller particle size columns and higher pressures, offers faster analysis times and improved resolution compared to traditional HPLC. Several suppliers specify a purity of ≥98.0% as determined by HPLC.

Gas Chromatography (GC): GC is generally used for volatile and thermally stable compounds. Due to the salt form and the presence of polar functional groups, direct analysis of this compound by GC may be challenging without derivatization to increase its volatility and thermal stability.

Elemental Analysis (e.g., CHN) for Empirical Formula Verification

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula. For 3-Fluoro-4-methylsulfonylaniline (free base, C₇H₈FNO₂S), the theoretical elemental composition is approximately:

Carbon (C): 44.43%

Hydrogen (H): 4.26%

Nitrogen (N): 7.40%

For the hydrochloride salt (C₇H₉ClFNO₂S), the theoretical composition would be different. A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the empirical formula and supports the purity of the sample.

Table 3: Theoretical Elemental Composition of 3-Fluoro-4-(methylsulfonyl)aniline (Free Base)

ElementSymbolTheoretical Percentage (%)
CarbonC44.43
HydrogenH4.26
NitrogenN7.40
OxygenO16.91
FluorineF10.04
SulfurS16.95

Future Directions and Interdisciplinary Research Opportunities

Development of Sustainable and Environmentally Benign Synthetic Protocols

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For 3-Fluoro-4-methylsulfonylaniline hydrochloride, future research will likely focus on developing synthetic routes that minimize environmental impact and enhance safety.

One promising area is the adoption of biocatalysis . The use of enzymes, such as nitroreductases, for the synthesis of aniline (B41778) derivatives offers a sustainable alternative to traditional methods that often rely on precious metal catalysts and harsh reaction conditions. nih.govacs.org Biocatalytic processes are typically conducted in aqueous media under mild temperatures and pressures, significantly reducing energy consumption and hazardous waste generation. nih.govacs.org For instance, the enzymatic polymerization of aniline monomers using horseradish peroxidase has been demonstrated, suggesting the potential for enzymatic approaches in synthesizing derivatives of 3-Fluoro-4-methylsulfonylaniline. rsc.org

Another avenue for sustainable synthesis is the exploration of greener fluorination techniques . Traditional fluorination methods can involve hazardous reagents. Recent advancements in synthetic organic chemistry have led to the development of milder and more environmentally friendly protocols for the fluoroalkylation of organic compounds. acs.orgnih.gov Catalyst-free fluorination of aniline derivatives using reagents like Selectfluor® in aqueous media presents a more sustainable option. researchgate.net Additionally, valorizing potent greenhouse gases like SF6 for the synthesis of fluorinated amines is an innovative strategy that could be adapted for the production of 3-Fluoro-4-methylsulfonylaniline. nih.gov

Mechanochemical synthesis, a solvent-free method that involves the manual grinding of substrates, has been successfully employed for the synthesis of fluorinated imines from fluorinated benzaldehydes and anilines. mdpi.com This approach offers high yields in short reaction times and significantly reduces solvent waste, making it an attractive green alternative for the synthesis of derivatives. mdpi.com

Synthesis StrategyPotential AdvantagesRelevant Research Areas
Biocatalysis Reduced reliance on precious metals, lower energy requirements, use of aqueous solvents. nih.govacs.orgNitroreductase-mediated synthesis, enzymatic polymerization. nih.govrsc.org
Greener Fluorination Use of less hazardous reagents, milder reaction conditions. acs.orgnih.govCatalyst-free fluorination, valorization of greenhouse gases. researchgate.netnih.gov
Mechanochemistry Solvent-free reactions, reduced waste, high efficiency. mdpi.comSolid-state synthesis of derivatives. mdpi.com

Leveraging Artificial Intelligence and Machine Learning in Chemical Synthesis and Drug Design

In the realm of drug design, ML models can predict the biological activity and properties of novel derivatives. By training on large datasets of known molecules and their biological targets, these models can perform in silico screening of virtual libraries of 3-Fluoro-4-methylsulfonylaniline derivatives to identify candidates with high potential for specific therapeutic applications. jelsciences.com This predictive capability accelerates the discovery of new drug candidates and reduces the need for extensive and costly laboratory screening. nih.gov

AI/ML ApplicationDescriptionPotential Impact
Retrosynthesis Prediction AI algorithms suggest optimal synthetic routes by analyzing known chemical reactions. nih.govarxiv.orgFaster development of efficient and sustainable synthesis pathways. nih.govresearchgate.net
Reaction Optimization ML models analyze experimental data to determine the best reaction conditions for maximizing yield. technologynetworks.combeilstein-journals.orgchemcopilot.comIncreased efficiency and reduced waste in chemical production. atomfair.com
Drug Design & Screening Predictive models identify potential drug candidates from virtual libraries based on structure-activity relationships. jelsciences.comnih.govAccelerated discovery of new therapeutic agents with desired properties.

Identification and Validation of Novel Therapeutic Targets for 3-Fluoro-4-methylsulfonylaniline Derivatives

While the therapeutic applications of this compound itself are not yet established, its structural motifs are present in compounds with known biological activities. Future research will focus on synthesizing and screening a library of its derivatives to identify and validate novel therapeutic targets.

A key area of investigation will be in the development of antimicrobial agents . The structurally related compound, 3-fluoro-4-morpholinoaniline (B119058), is a crucial intermediate in the synthesis of the antibiotic drug linezolid. researchgate.netossila.com Derivatives of 3-fluoro-4-morpholinoaniline, such as sulfonamides and carbamates, have demonstrated antimicrobial activity. ossila.com This suggests that derivatives of 3-Fluoro-4-methylsulfonylaniline could also exhibit antibacterial or antifungal properties. Screening these derivatives against a panel of pathogenic microbes could lead to the discovery of new classes of antibiotics.

The aniline scaffold is a common feature in many anticancer agents . Therefore, derivatives of 3-Fluoro-4-methylsulfonylaniline could be investigated for their potential as cancer therapeutics. By modifying the core structure with various functional groups, it may be possible to design compounds that selectively target cancer cells or inhibit key enzymes involved in tumor growth and proliferation.

Advanced Material Science Applications Beyond Current Scope

The unique properties conferred by the fluorine atom and the methylsulfonyl group make 3-Fluoro-4-methylsulfonylaniline a promising building block for advanced materials. nih.gov Organofluorine compounds are known for their exceptional thermal stability, chemical resistance, and unique electronic properties. researchgate.netrsc.org

One potential application lies in the development of fluorinated polymers . researchgate.netsemanticscholar.orgmdpi.com Polymers derived from 3-Fluoro-4-methylsulfonylaniline could exhibit desirable properties such as high thermal stability, low surface energy, and specific electrical characteristics. wikipedia.org These fluoropolymers could find use in a variety of high-performance applications, including as dielectrics in electronic components, chemically resistant coatings, and membranes for separation processes. researchgate.netnih.gov

Furthermore, the introduction of fluorine into conjugated organic materials can significantly alter their electronic properties, often lowering both the HOMO and LUMO energy levels. rsc.orgrsc.org This can enhance electron injection and improve resistance to oxidative degradation, making such materials suitable for use in electronic and optoelectronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ossila.comrsc.orgrsc.org The synthesis of oligomers or polymers incorporating the 3-Fluoro-4-methylsulfonylaniline moiety could lead to novel materials with tailored electronic properties for these applications.

Material ApplicationPotential PropertiesExamples
Fluorinated Polymers High thermal stability, chemical resistance, low friction coefficients. researchgate.netsemanticscholar.orgmdpi.comCoatings, membranes, advanced composites. researchgate.netnih.gov
Electronic Materials Tunable electronic properties, enhanced electron injection, oxidative stability. rsc.orgrsc.orgOrganic semiconductors for OLEDs and OFETs. ossila.comrsc.orgrsc.org

Deepening Mechanistic Understanding of Biological and Chemical Processes

A fundamental understanding of the chemical reactivity and biological interactions of 3-Fluoro-4-methylsulfonylaniline and its derivatives is crucial for their rational design and application. Future research will aim to elucidate the mechanisms governing their behavior at a molecular level.

Mechanistic studies of its chemical reactions will be essential for optimizing synthetic protocols and controlling the formation of desired products. Investigating the kinetics and thermodynamics of reactions involving this compound will provide insights into reaction pathways and the influence of the fluoro and methylsulfonyl substituents on reactivity. Computational modeling, in conjunction with experimental studies, can be a powerful tool for understanding these processes. nih.gov

From a biological perspective, elucidating the structure-activity relationships (SAR) of its derivatives is a key objective. By systematically modifying the chemical structure and evaluating the corresponding changes in biological activity, researchers can identify the key molecular features responsible for a desired therapeutic effect. This knowledge is critical for the rational design of more potent and selective drug candidates.

Furthermore, understanding the metabolic pathways of 3-Fluoro-4-methylsulfonylaniline derivatives is essential for their development as therapeutic agents. Investigating how these compounds are absorbed, distributed, metabolized, and excreted (ADME) in biological systems will provide crucial information about their potential efficacy and safety.

Q & A

Q. What are the optimal synthetic routes for 3-Fluoro-4-methylsulfonylaniline hydrochloride, and what critical reaction parameters influence yield and purity?

The synthesis typically begins with 3-fluoroaniline derivatives, where sulfonation or sulfonyl chloride coupling introduces the methylsulfonyl group. A key step involves nucleophilic substitution or palladium-catalyzed coupling under inert conditions (e.g., nitrogen atmosphere). Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used, with bases such as potassium carbonate to deprotonate intermediates. Reaction temperatures are maintained between 50–80°C to balance reactivity and side-product formation. Post-synthesis, purification via recrystallization or column chromatography ensures high purity .

Q. Which analytical techniques are most effective for characterizing this compound, and how are data interpreted?

  • NMR Spectroscopy : 1^1H and 19^{19}F NMR confirm the positions of fluorine and methylsulfonyl groups. For example, the fluorine atom at position 3 causes distinct splitting patterns in aromatic proton signals .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) monitors purity. Retention times and peak symmetry are compared against standards .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]+^+) and fragmentation patterns, ensuring correct molecular weight (e.g., ~221.67 g/mol for the free base) .

Q. What are the recommended storage conditions to maintain the stability of this compound?

The compound is hygroscopic and light-sensitive. Storage at –20°C in airtight, amber vials under nitrogen atmosphere prevents decomposition. Thermal gravimetric analysis (TGA) indicates stability up to 200°C, but prolonged exposure to moisture accelerates hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. How does the fluorine atom at position 3 influence the electronic and steric properties of the compound in catalytic reactions?

Fluorine’s strong electron-withdrawing effect increases the electrophilicity of the aromatic ring, enhancing reactivity in Suzuki-Miyaura couplings or nucleophilic substitutions. However, steric hindrance from the adjacent methylsulfonyl group may reduce accessibility to certain catalysts. Computational studies (e.g., DFT calculations) reveal localized negative charge density on the fluorine, which can be leveraged to design regioselective reactions .

Q. What strategies mitigate competing side reactions during functionalization of the aniline group?

Protecting the aniline nitrogen with tert-butoxycarbonyl (Boc) or acetyl groups prevents unwanted oxidation or dimerization. For example, Boc-protected intermediates undergo smooth sulfonation, followed by deprotection under acidic conditions (e.g., HCl/dioxane). Kinetic studies show that slow addition of sulfonyl chlorides at 0°C minimizes polysubstitution .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., logP, polar surface area) with target binding. Molecular docking simulations (e.g., AutoDock Vina) predict interactions with enzymes like tyrosine kinases, where the methylsulfonyl group may occupy hydrophobic pockets. In vitro validation via enzyme inhibition assays (IC50_{50} measurements) confirms computational predictions .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?

Industrial-scale production employs continuous flow reactors to control exothermic reactions and minimize racemization. Chiral stationary phases (e.g., amylose-based HPLC columns) separate enantiomers, while asymmetric catalysis using BINAP ligands ensures >95% enantiomeric excess (ee). Process analytical technology (PAT) monitors critical quality attributes in real time .

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